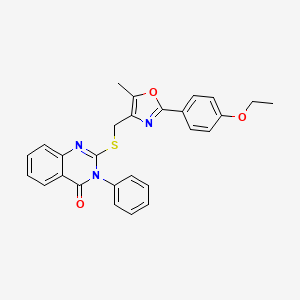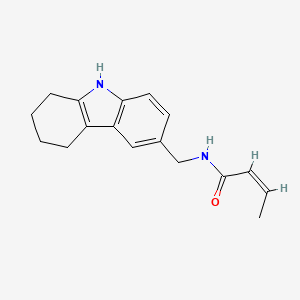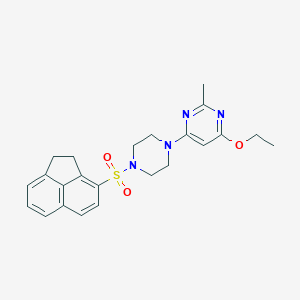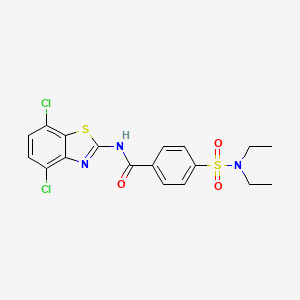![molecular formula C18H18F3N3OS B2589104 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1027224-91-4](/img/structure/B2589104.png)
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide” is a chemical compound . It has a molecular weight of 471.54 . It is used in the synthesis of various polymers .
Synthesis Analysis
The compound can be synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Chemical Reactions Analysis
The compound is used in the synthesis of polydithienylpyrroles . The trifluoromethoxy unit is introduced in the side chain during the synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 471.54 . More specific physical and chemical properties are not available in the data I found.Applications De Recherche Scientifique
Electrochromic Devices
4-(Trifluoromethoxy)phenyl-containing polymers: , which include the compound , have been identified as promising anodic materials for electrochromic devices (ECDs) . These materials can change color reversibly when different electrical potentials are applied, making them suitable for applications such as auto-dimming mirrors, smart windows, and energy storage devices. The introduction of the trifluoromethoxy unit in these polymers significantly affects their electronic properties, such as lowering the HOMO and LUMO energy levels, which is crucial for their electrochromic behavior .
Inhibitors of Human Soluble Epoxide Hydrolase
Compounds containing the 4-(trifluoromethoxy)phenyl group have shown promise as inhibitors of human soluble epoxide hydrolase (sEH) . This enzyme is a target for the treatment of various diseases, including hypertension, tuberculosis, and renal pathologies. The compound’s structural features may contribute to its potential as a potent sEH inhibitor, which could lead to new therapeutic agents .
Organic Synthesis
The 4-(trifluoromethoxy)phenyl group is a common lipophilic group used in the design of various organic compounds. It is often introduced as a structural fragment in the synthesis of molecules with specific properties, such as inhibitors of sEH . The presence of this group can influence the lipophilicity and electronic properties of the synthesized molecules, which is important for their biological activity.
Pyrazole-Containing Bisphosphonate Esters
The related compound 4-(trifluoromethoxy)phenylhydrazine has been used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . These esters are of interest due to their potential applications in bone resorption disorders and as treatments for osteoporosis.
Hydrogen Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif, which is structurally similar to the 4-(trifluoromethoxy)phenyl group, is extensively used in promoting organic transformations. It is ubiquitously used in hydrogen bond catalysts, indicating that the 4-(trifluoromethoxy)phenyl group could also play a role in catalysis .
Antitumor Activity
Compounds containing the 4-(trifluoromethoxy)phenyl group have exhibited antitumor activity. This activity is attributed to the inhibition of tyrosine kinase, an enzyme involved in the signaling pathways of cancer cells. The structural features of the 4-(trifluoromethoxy)phenyl group contribute to the binding and inhibition of this enzyme, offering a pathway for the development of new anticancer drugs .
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKXESNYGNIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)





![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)